molecular formula C7H6F2N2O3 B8133916 3,5-Difluoro-2-methoxy-4-nitroaniline

3,5-Difluoro-2-methoxy-4-nitroaniline

Cat. No.: B8133916
M. Wt: 204.13 g/mol
InChI Key: QWLHYONWYHNMQU-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methoxy-4-nitroaniline is an organic compound with the molecular formula C(_7)H(_6)F(_2)N(_2)O(_3) It is characterized by the presence of two fluorine atoms, a methoxy group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-methoxy-4-nitroaniline typically involves the nitration of 3,5-difluoro-2-methoxyaniline. The process can be summarized as follows:

    Nitration Reaction: 3,5-Difluoro-2-methoxyaniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the para position relative to the amino group.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and consistent product quality.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols, which can replace the fluorine atoms under appropriate conditions.

    Oxidation: Although less common, the methoxy group can be oxidized to a formyl or carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products:

    Reduction: 3,5-Difluoro-2-methoxy-4-phenylenediamine.

    Substitution: Products depend on the nucleophile used, such as 3,5-diamino-2-methoxy-4-nitroaniline when using an amine.

    Oxidation: 3,5-Difluoro-2-formyl-4-nitroaniline or 3,5-Difluoro-2-carboxy-4-nitroaniline.

Scientific Research Applications

3,5-Difluoro-2-methoxy-4-nitroaniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated aromatic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays due to its unique electronic properties.

    Medicine: Research is ongoing into its potential as a precursor for pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as increased chemical resistance and stability.

Mechanism of Action

The mechanism by which 3,5-Difluoro-2-methoxy-4-nitroaniline exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of electron-withdrawing groups like fluorine and nitro can significantly influence its reactivity and binding affinity.

Comparison with Similar Compounds

    3,5-Difluoro-4-nitroaniline: Lacks the methoxy group, which can alter its reactivity and applications.

    2-Methoxy-4-nitroaniline:

    3,5-Difluoroaniline: Lacks both the methoxy and nitro groups, making it less versatile in certain chemical reactions.

Uniqueness: 3,5-Difluoro-2-methoxy-4-nitroaniline is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise control over molecular interactions.

Properties

IUPAC Name

3,5-difluoro-2-methoxy-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O3/c1-14-7-4(10)2-3(8)6(5(7)9)11(12)13/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLHYONWYHNMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1N)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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